N-(3-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-Chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with substitutions at positions 2 (methyl), 3 (phenyl), 5 (isopropyl), and 7 (3-chlorophenylamine). The structural complexity of this compound, including its chlorophenyl and isopropyl substituents, suggests tailored electronic and steric properties that may influence bioavailability, target binding, and metabolic stability compared to simpler analogues.
Properties
Molecular Formula |
C22H21ClN4 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-14(2)19-13-20(24-18-11-7-10-17(23)12-18)27-22(25-19)21(15(3)26-27)16-8-5-4-6-9-16/h4-14,24H,1-3H3 |
InChI Key |
AVHSSUQZTNWAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones or β-ketoesters. For example:
-
Step 1 : Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields dihydroxy-heterocycle intermediates.
-
Step 2 : Chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Optimization Data :
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | Diethyl malonate, NaOEt | Ethanol, reflux, 6 h | 89% | |
| Chlorination | POCl₃, no solvent | 110°C, 4 h | 61% |
Functionalization at Position 5
Introduction of Isopropyl Group
The isopropyl group at position 5 is introduced via nucleophilic substitution or Suzuki coupling:
-
Method A : Reacting 5-chloro intermediates with isopropylmagnesium bromide under Grignard conditions.
-
Method B : Suzuki-Miyaura coupling using 5-bromo derivatives and isopropylboronic acid with Pd(PPh₃)₄ catalysis.
Comparative Efficiency :
| Method | Reagents | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| Grignard | iPrMgBr, THF | 0°C to RT, 2 h | 75% | Moderate |
| Suzuki | iPrB(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | 82% | High |
Amination at Position 7
Regioselective Amination with 3-Chloroaniline
The 7-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 3-chloroaniline:
Reaction Metrics :
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 3-Chloroaniline | K₂CO₃ | DMF | 100 | 18 | 68% |
| 3-Chloroaniline | Cs₂CO₃ | DMSO | 120 | 12 | 72% |
Final Compound Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity.
Alternative Synthetic Routes
One-Pot Vilsmeier-Haack Approach
A one-flask method using PBr₃ and DMF generates formamidine intermediates, followed by cyclization with hexamethyldisilazane. This route reduces isolation steps but requires precise stoichiometry.
Performance Metrics :
| Step | Reagents | Time (h) | Yield |
|---|---|---|---|
| Vilsmeier | PBr₃, DMF | 2 | 85% |
| Cyclization | NH(SiMe₃)₂ | 5 | 78% |
Industrial-Scale Considerations
Cost-Effective Solvents
Switching from DMF to dimethylacetamide (DMAc) reduces toxicity while maintaining yield (70–72%).
Catalytic Improvements
Pd/XPhos systems enhance Suzuki coupling efficiency (yield: 88%, TOF: 450 h⁻¹).
Challenges and Solutions
Regiochemical Control
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazolo[1,5-a]Pyrimidines and Analogues
Key Observations:
Substituent Effects at Position 5: The target compound’s isopropyl group (position 5) contrasts with tert-butyl (), phenyl (), and methyl () groups. In anti-mycobacterial studies, 5-aryl or 5-heteroaryl substituents (e.g., 4-fluorophenyl) correlate with improved inhibition of M. tb growth .
Aromatic vs. Aliphatic Amines at Position 7: The 3-chlorophenylamine in the target differs from morpholinopropyl () and pyridinylmethyl () amines. Aromatic amines may favor π-π stacking in hydrophobic binding pockets, while aliphatic amines (e.g., morpholine) improve solubility .
Halogenation Patterns :
Key Findings:
- Anti-Mycobacterial Activity: Fluorinated derivatives (e.g., 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)) show superior potency (MIC ≤ 1 µM) compared to chlorinated or non-halogenated analogues . The target’s 3-chlorophenyl group may reduce efficacy relative to fluorinated counterparts.
- Antiplasmodial Activity : Triazolopyrimidines with sulfonyl groups (e.g., compound 63, IC50 = 12 nM) demonstrate high specificity for Plasmodium targets, highlighting the role of electronegative substituents .
- Metabolic Stability: Morpholinopropyl and trifluoromethyl groups () correlate with improved microsomal stability, suggesting the target’s isopropyl group may offer intermediate metabolic resistance .
Biological Activity
N-(3-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 354.85 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological properties.
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold often exhibit their biological effects through multiple mechanisms:
- Inhibition of Kinases : Many derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overactive in cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating anti-apoptotic proteins such as Mcl-1.
Anticancer Activity
Recent studies have demonstrated significant anticancer potential for this compound:
-
Cell Line Studies : The compound exhibited cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The reported IC50 values indicate its potency:
- MCF7 : IC50 = 0.46 µM
- A549 : IC50 = 26 µM
- NCI-H460 : IC50 = 0.39 µM
Cell Line IC50 (µM) MCF7 0.46 A549 26 NCI-H460 0.39 - Mechanistic Insights : The compound's mechanism involves inhibition of Aurora-A kinase and modulation of apoptotic pathways, leading to increased cell death in targeted cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Study on MCF7 Cells : A study conducted by Li et al. reported that derivatives similar to this compound significantly inhibited MCF7 cell proliferation with an IC50 value of 0.01 µM, indicating high potency compared to standard chemotherapeutics.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival outcomes compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
